3-Sialyl-N-acetyllactosamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNVSYPDCXFGLB-KROWHOKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583978 | |
| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Sialyl-N-acetyllactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
102490-37-9, 81693-22-3 | |
| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Sialyl-N-acetyllactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Functions and Molecular Recognition of 3 Sialyl N Acetyllactosamine
Immunomodulation and Pathogen Interactions
Influence on Inflammatory Pathways and Acute Phase Responses
Beyond its role as a receptor for pathogens, 3'-sialyl-N-acetyllactosamine and related structures are involved in the modulation of the host's immune and inflammatory responses.
Studies have shown that sialylated oligosaccharides can exert anti-inflammatory effects. For instance, the related compound 3'-sialyllactose (B164678) has been demonstrated to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov In mouse models of atopic dermatitis, it was shown to suppress inflammation by inducing the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov Other research has pointed to an inhibitory effect of 3'-sialyllactose on leukocyte rolling and adhesion, key processes in the inflammatory cascade. mdpi.com
The body's response to infection or injury includes the acute phase response, characterized by a rapid change in the plasma concentration of certain proteins, known as acute-phase proteins, which are primarily synthesized by the liver. The glycosylation patterns of these proteins are also significantly altered during inflammation. For example, during an acute inflammatory response, there is a notable increase in the fucosylation and sialylation of the acute-phase protein alpha 1-acid glycoprotein (B1211001) (AGP). nih.gov This results in an increased expression of sialyl Lewis X structures, which contain a core 3'-sialyl-N-acetyllactosamine motif. nih.govacs.org This change in glycosylation is thought to be a physiological feedback mechanism that can modulate leukocyte-endothelial interactions during inflammation. nih.gov
Neurodevelopmental and Cognitive Implications
The presence and metabolism of sialic acid-containing compounds like 3'-SLN are crucial for the proper development and function of the brain. Research increasingly points to the significant contributions of these molecules to the intricate processes of neural circuit formation and cognitive enhancement.
Contribution to Neurite Outgrowth and Neural Circuit Formation
Neurite outgrowth, the process by which developing neurons sprout axons and dendrites, is a fundamental step in the formation of neural circuits. Evidence suggests that sialylated glycans, including those with the 3-sialyl-N-acetyllactosamine structure, are important modulators of this process. nih.govnih.gov For instance, studies have shown that the cell adhesion molecule CD24 influences neurite outgrowth through its α2,3-sialyl glycans. nih.gov The removal of these sialic acid residues can alter the neurite-promoting or -inhibiting effects of CD24. nih.gov This highlights the specific role of the α2,3-linked sialic acid moiety, a key feature of 3'-SLN, in guiding the development of neuronal connections. While synapse formation is often considered to occur after neurite outgrowth, some research suggests these processes can happen concurrently, further emphasizing the importance of the molecular cues present during early development.
The formation of complex neural networks relies on a multitude of cell adhesion molecules (CAMs) that guide neurite extension and synapse formation. core.ac.uk Glycosylation of these CAMs, including the addition of sialic acid, adds another layer of regulatory complexity. The presence of α2,3-sialyl containing glycans on the cell surface can influence cell-cell interactions and signaling pathways critical for establishing precise neural circuits. nih.gov
Potential Enhancement of Brain Development and Cognitive Functions
The sialic acid component of molecules like 3'-SLN is considered an essential nutrient for brain tissue organization. researchgate.net Sialylated human milk oligosaccharides (HMOs), which include 3'-sialyllactose (a related compound), are believed to be key mediators of the beneficial effects of breastfeeding on neurodevelopment. nestlenutrition-institute.org Animal studies have indicated that dietary supplementation with sialylated oligosaccharides can influence brain metabolites and neurotransmitters that are vital for optimal neurodevelopment. nih.govmonash.edu
Several studies have explored the link between sialylated HMOs and cognitive outcomes. For example, research in piglets, an animal model for human infants, has investigated the impact of supplementing formula with 3'-sialyllactose on cognitive and brain development. nih.govfrontiersin.orgnih.govconsensus.app While some studies have reported minimal influence on learning and memory tasks, they have noted potential effects on the temporal aspects of brain development. nih.govfrontiersin.orgnih.govconsensus.app
In human infants, a positive association has been found between the concentration of 3'-sialyllactose in human milk and language development. nih.govresearchgate.net Specifically, higher levels of 3'-SL were linked to better receptive and expressive language scores in a subset of infants. nih.gov This suggests that early life dietary intake of specific sialylated oligosaccharides can have a lasting impact on cognitive functions. mdpi.comnih.gov The proposed mechanism involves sialic acid acting as a building block for gangliosides, which are crucial for neurogenesis, synaptogenesis, and memory formation. nih.govmdpi.com
Presence in Biological Fluids and Physiological Relevance
This compound is not only integral to developmental processes but is also found in various biological fluids, where it participates in a range of physiological functions, including immunity.
Occurrence as a Predominant Oligosaccharide in Human Urine and Milk
This compound is a naturally occurring oligosaccharide found in human biofluids. biosynth.comcymitquimica.com It is one of the predominant oligosaccharides present in its free form in human urine. The presence of such compounds in urine is associated with the normal biosynthesis and breakdown of the body's glycoproteins and glycolipids.
This oligosaccharide is also a component of human milk. biosynth.comcymitquimica.comnih.gov Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that are highly abundant in breast milk. plos.orgfrontiersin.org A small fraction of these HMOs are absorbed intact from the gut into the bloodstream and are subsequently excreted in the urine. plos.orgnih.govcambridge.org The composition of oligosaccharides in the urine of preterm infants has been shown to be significantly influenced by their nutrition, with infants fed human milk excreting oligosaccharides characteristic of that milk. nih.gov
Functional Roles as a Component of Glycoproteins and Glycolipids
Beyond its free form, this compound is a fundamental building block of glycoproteins and glycolipids. biosynth.comcymitquimica.combiosynth.com These complex molecules are expressed on the surface of cells and are involved in a vast array of biological processes, including cell-cell recognition, signaling, and acting as receptors for various proteins, bacteria, and viruses. biosynth.comcymitquimica.com The terminal sialic acid residue of 3'-SLN imparts a negative charge, which is crucial for its interactions with other biomolecules. cymitquimica.com
The poly-N-acetyllactosamine chains that can be capped with sialic acid serve as a scaffold for various terminal modifications, contributing to the structural diversity and function of glycoproteins. researchgate.net Alterations in the sialylation patterns of these glycans are often associated with pathological conditions, highlighting their importance in maintaining normal cellular function. cymitquimica.com
Contributions to Antiviral Functions and Innate Immunity
Sialic acid-containing glycans, including structures like this compound, play a significant role in the immune system. frontiersin.orgnih.gov They can function as "self-associated molecular patterns" (SAMPs) that are recognized by sialic acid-binding immunoglobulin-like lectins (Siglecs) on immune cells. nih.gov This recognition can lead to the inhibition of immune cell activation, thus preventing an overactive immune response. nih.govmdpi.com
The sialylation of cell surfaces can also act as a protective shield, masking underlying glycan structures from recognition by pathogens or the immune system. nih.govmdpi.com In the context of innate immunity, sialylated glycans are involved in modulating the functions of various immune cells, including dendritic cells, which are crucial for initiating adaptive immune responses. frontiersin.org
Furthermore, free oligosaccharides in biological fluids, such as those in human milk, are thought to have protective functions. For instance, they can prevent the adhesion of pathogenic bacteria to epithelial surfaces, such as the urinary epithelium, and inhibit enteric pathogens. biosynth.comcymitquimica.com Some studies have also explored the potential of sialylated compounds to act as antiviral agents by inhibiting the attachment of viruses, like influenza, to host cell receptors. nih.gov The interaction between sialylated glycans and immune receptors is a key aspect of the body's innate defense mechanisms. frontiersin.orgnih.govnih.gov
Modulation of Gut Microbiota and Intestinal Health in Infancy
This compound (3'-SLN) is a significant sialylated human milk oligosaccharide (HMO) that plays a crucial role in shaping the infant gut microbiota and promoting intestinal health. medunigraz.atmedunigraz.at As a prebiotic, it selectively fosters the growth of beneficial bacteria, thereby contributing to a healthy gut environment in early life. researchgate.netnih.gov
Research has demonstrated that oligosaccharides structurally similar to those in human milk, including sialylated forms like 3'-SLN, can significantly enhance the proliferation of beneficial bacterial genera such as Bifidobacterium and Lactobacillus. researchgate.netcambridge.org The presence of these bacteria is paramount for the development of a robust infant immune system and the maintenance of gut homeostasis. medunigraz.at They achieve this by producing short-chain fatty acids (SCFAs) and antimicrobial substances, which help to lower the intestinal pH, creating an environment less favorable for the survival of pathogenic bacteria. medunigraz.atnih.gov
In addition to its prebiotic activity, 3'-SLN is implicated in protecting the infant from gut infections through an anti-adhesive mechanism. researchgate.net Pathogenic bacteria often initiate infection by binding to specific glycan structures on the surface of intestinal epithelial cells. Sialylated oligosaccharides like 3'-SLN can act as soluble decoy receptors, mimicking these host cell binding sites. By binding to the pathogens in the intestinal lumen, they prevent their adhesion to the gut wall, thus inhibiting colonization and subsequent infection. researchgate.netcambridge.org Studies have shown that oligosaccharides from goat's milk-based infant formula, which include 3'-SLN, can reduce the adhesion of pathogens like E. coli NCTC 10418 and S. typhimurium to Caco-2 cells, a human intestinal epithelial cell line. researchgate.netcambridge.org
The influence of 3'-SLN extends to modulating the infant's immune response and supporting the integrity of the intestinal barrier. medunigraz.at The establishment of a healthy microbiota, nurtured by HMOs, is instrumental in diminishing inflammation and supporting gut impermeability, which collectively makes it more difficult for pathogens to thrive and cause disease. medunigraz.at
Table 1: Effects of this compound and Related Oligosaccharides on Infant Gut Microbiota
| Research Finding | Organism(s) Studied | Observed Effect | Reference |
| Promotion of beneficial bacteria growth | Bifidobacterium and Lactobacillus species | Enhanced proliferation of these beneficial genera. | researchgate.netcambridge.org |
| Inhibition of pathogen adhesion | E. coli NCTC 10418 and S. typhimurium | Reduced adhesion to Caco-2 intestinal cells. | researchgate.netcambridge.org |
| Support of a healthy gut microbiome | Infant gut microbiota | Helps to establish a well-balanced microbiota, promoting infant health. | medunigraz.at |
Biosynthesis and Synthetic Strategies for 3 Sialyl N Acetyllactosamine
Endogenous Biosynthetic Pathways
The formation of 3-Sialyl-N-acetyllactosamine in biological systems is a finely tuned process orchestrated by a series of enzymes. This pathway is integral to the creation of glycoproteins and glycolipids, molecules essential for cellular function.
Role of Glycosyltransferases in Mammalian Systems
Glycosyltransferases are key enzymes in the synthesis of this compound. frontiersin.org These enzymes facilitate the transfer of sugar moieties, such as sialic acid, from a donor molecule to an acceptor. frontiersin.org In mammalian systems, the synthesis of the core N-acetyllactosamine (LacNAc) structure, β-D-galactopyranosyl-1,4-N-acetyl-D-glucosamine, is a prerequisite. sci-hub.seacs.org This disaccharide is a fundamental building block for many bioactive oligosaccharides. sci-hub.seacs.org
The biosynthesis of complex glycans is not template-driven like protein synthesis, leading to a vast diversity of structures. researchgate.net Glycosyltransferases, such as β1-4 galactosyltransferase (β4GalT) and β1-3 N-acetylglucosaminyltransferase (iGnT), are responsible for creating the LacNAc backbone. sci-hub.se The sialylation step, which adds the terminal sialic acid, is then carried out by specific sialyltransferases. frontiersin.org
Sialyltransferase Specificity and Activity (e.g., N-acetyllactosaminide Alpha-2,3-Sialyltransferase)
The final and critical step in the biosynthesis of this compound is catalyzed by a specific group of enzymes known as sialyltransferases. ontosight.ai N-acetyllactosaminide alpha-2,3-sialyltransferase is the enzyme responsible for creating the characteristic alpha-2,3 linkage between sialic acid and the terminal galactose residue of N-acetyllactosamine. ontosight.aiuniprot.orguniprot.org
This enzyme transfers N-acetylneuraminic acid (Neu5Ac) from a high-energy donor substrate, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the acceptor molecule. uniprot.orghmdb.cawikipedia.org The specificity of this enzyme is crucial, as it ensures the correct formation of the alpha-2,3 linkage, which is vital for the biological function of the resulting sialoglycan. ontosight.ai While it can utilize various synthetic acceptors, it shows a strong preference for those containing N-acetyllactosamine. uniprot.orghmdb.ca Alterations in the activity of alpha-2,3-sialyltransferases have been linked to diseases such as cancer, where changes in cell surface sialylation can impact tumor metastasis. ontosight.ai
| Enzyme | Function | Substrate(s) | Product(s) |
| N-acetyllactosaminide alpha-2,3-sialyltransferase | Catalyzes the transfer of sialic acid to a terminal galactose residue. uniprot.orguniprot.org | CMP-N-acetylneuraminate, β-D-galactosyl-1,4-N-acetyl-D-glucosaminyl-glycoprotein wikipedia.org | CMP, α-N-acetylneuraminyl-2,3-β-D-galactosyl-1,4-N-acetyl-D-glucosaminyl-glycoprotein wikipedia.org |
| Keratan sulfate (B86663) Gal-6-sulfotransferase (KSGal6ST) | Transfers sulfate to position 6 of the galactose residue of 3'-Sialyl-N-acetyllactosamine. nih.gov | 3'-phosphoadenosine 5'-phosphosulfate (PAPS), NeuAcalpha2-3Galbeta1-4GlcNAc (3'SLN) nih.gov | Sulfated 3'SLN nih.gov |
| β-galactosidase (from Bacillus circulans) | Used in the sequential synthesis of 3'-sialyl-N-acetyllactosamine. nih.gov | Not specified | Not specified |
| trans-sialidase (from Trypanosoma cruzi) | Used in the sequential synthesis of 3'-sialyl-N-acetyllactosamine. nih.gov | Not specified | 3'-sialyl-N-acetyllactosamine nih.gov |
Linkage to Glycoprotein (B1211001) and Glycolipid Metabolism and Degradation
This compound is a common terminal structure found on both glycoproteins and glycolipids on the surface of vertebrate cells. nih.govexplorationpub.com Its presence is intimately linked to the broader metabolism and turnover of these essential glycoconjugates. The biosynthesis and degradation of glycoproteins and glycolipids are continuous processes, and the presence of free oligosaccharides like this compound in bodily fluids such as urine is a direct consequence of this turnover.
The degradation of these complex molecules occurs within the lysosomes, cellular organelles responsible for breaking down macromolecules. nih.gov Specific enzymes within the lysosome, known as sialidases (or neuraminidases), are responsible for cleaving the terminal sialic acid residues from glycoproteins and glycolipids. nih.gov The released sialic acid can then be recycled for the synthesis of new glycoconjugates or further broken down. nih.gov The remaining asialo-glycan is then subject to further degradation by other glycosidases. Unexpected degradation of oligosaccharides can also occur during sample preparation and analysis in laboratory settings. nih.gov
Sulphation of this compound Sequences by Sulphotransferases
Further modification of this compound can occur through a process called sulphation, which is the addition of a sulfate group. This reaction is catalyzed by a family of enzymes known as sulphotransferases. Specifically, a sulphotransferase found in rat spleen microsomes has been shown to transfer a sulfate group from the donor molecule 3'-phosphoadenosine 5'-phosphosulphate (PAPS) to the C-6 position of the galactose residue in this compound. nih.gov This results in the formation of 3'-sialyl-6'-sulpho-LacNAc. nih.gov
This sulphotransferase exhibits a strict requirement for oligosaccharide acceptors that are capped with an α2-3-linked sialic acid residue. nih.gov The sulphation of sialylated N-acetyllactosamine sequences is believed to be important for the creation of ligands for selectins, a class of cell adhesion molecules involved in immune responses. nih.gov The subcellular localization of these sulphotransferases is also specific, with the enzyme responsible for sulphating the galactose residue being found in different Golgi compartments than the enzyme that sulphates the N-acetylglucosamine residue. oup.com
Chemoenzymatic and Enzymatic Synthetic Methodologies
The biological importance of this compound has driven the development of various laboratory-based synthetic strategies. These methods often combine chemical and enzymatic approaches to achieve efficient and specific synthesis.
Chemoenzymatic synthesis is a powerful technique that leverages the high selectivity of enzymes with the flexibility of chemical synthesis to create complex carbohydrates like this compound. researchgate.net This approach is particularly favored for producing sialic acid-containing structures. researchgate.net A common strategy involves the enzymatic synthesis of sialic acid from precursors like N-acetylmannosamine, followed by its activation to CMP-sialic acid and subsequent transfer to an acceptor molecule by a sialyltransferase. researchgate.net One-pot, multi-enzyme systems have been developed to streamline this process, allowing for the efficient synthesis of sialosides without the need to isolate intermediates. researchgate.netnih.gov
Purely enzymatic synthesis offers a highly specific and often high-yielding route to this compound. acs.orgnih.gov Researchers have established efficient enzymatic pathways using precursors such as N-acetylmannosamine, cytidine triphosphate (CTP), and N-acetyllactosamine (LacNAc) to produce 3'-Sialyl-N-acetyllactosamine with yields exceeding 90%. acs.orgnih.gov These methods often involve the in-situ generation of CMP-Neu5Ac. acs.org Furthermore, large-scale enzymatic synthesis has been demonstrated, laying the groundwork for industrial production. nih.gov The sequential use of enzymes like β-galactosidase and trans-sialidase has also been reported for the complete synthesis of this important oligosaccharide. nih.govdeepdyve.comnih.gov
| Synthetic Approach | Key Enzymes/Reagents | Precursors/Acceptors | Key Features |
| Chemoenzymatic Synthesis | Sialic acid aldolase, CMP-sialic acid synthetase, Sialyltransferase researchgate.netnih.gov | N-acetylmannosamine, CTP, N-acetyllactosamine acs.org | Combines chemical and enzymatic steps; allows for the creation of diverse sialoside libraries. researchgate.netnih.gov |
| Enzymatic Synthesis (One-pot, multi-enzyme) | Sialic acid aldolase, CMP-Neu5Ac synthetase, Sialyltransferase acs.org | ManNAc, CTP, LacNAc acs.org | High yields (>95%); cost-effective due to CTP regeneration and in-situ LacNAc production. acs.orgnih.gov |
| Sequential Enzymatic Synthesis | β-galactosidase, trans-sialidase nih.govdeepdyve.com | Not specified | Regioselective synthesis without the need for glycosyltransferases and NDP sugars. nih.gov |
Regioselective Transglycosylation Approaches
The synthesis of this compound (3'-SLN) can be accomplished with high regioselectivity through enzymatic transglycosylation, a method that avoids the use of nucleotide-dependent glycosyltransferases. nih.gov This approach typically involves a sequential, two-step enzymatic process.
The first step is the synthesis of the precursor N-acetyllactosamine (LacNAc), which can be regioselectively synthesized using the transglycosylation activity of β-galactosidase from sources like Diplococcus pneumoniae or Bacillus circulans. nih.govnih.gov In this reaction, a donor such as p-nitrophenyl β-D-galactopyranoside is used to transfer a galactose moiety to N-acetylglucosamine (GlcNAc). nih.gov
The second step involves the regioselective transfer of a sialic acid group to the newly formed LacNAc. nih.gov Sialidases (also known as neuraminidases) are employed for this purpose. nih.govsemanticscholar.org The origin of the sialidase is critical for determining the resulting linkage. Specifically, to achieve the α-(2→3) linkage characteristic of 3'-SLN, sialidase from Newcastle disease virus has been used effectively. nih.gov In contrast, sialidases from other sources like Clostridium perfringens, Arthrobacter ureafaciens, or Vibrio cholerae tend to produce the α-(2→6)-linked isomer. nih.gov A notable example is the complete synthesis of 3'-SLN using β-galactosidase from Bacillus circulans followed by a trans-sialidase from Trypanosoma cruzi. nih.govrsc.org This sequential transglycolytic method represents a powerful strategy for producing biologically significant oligosaccharides with high precision. nih.gov
Multienzymatic One-Pot Synthesis Systems
Multienzymatic one-pot synthesis has emerged as a highly efficient and economical strategy for producing 3'-Sialyl-N-acetyllactosamine and related sialylated oligosaccharides like 3'-sialyllactose (B164678) (3'-SL). nih.govnih.gov These systems combine several enzymes in a single reactor to perform a cascade of reactions, thereby eliminating the need to isolate intermediates and reducing production time and cost. nih.govresearchgate.net
A typical one-pot system for 3'-SLN involves a core enzymatic pathway. nih.govacs.org First, CMP-sialic acid synthetase (CSS) catalyzes the activation of N-acetylneuraminic acid (Neu5Ac, or sialic acid) using cytidine 5'-triphosphate (CTP) to form the activated sugar donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govresearchgate.net Subsequently, a specific α2,3-sialyltransferase (ST) transfers the sialic acid moiety from CMP-Neu5Ac to the acceptor, N-acetyllactosamine (LacNAc), to yield the final product, 3'-SLN. nih.govresearchgate.net
To enhance the economic viability of this process, these systems often incorporate a cofactor regeneration cycle for CTP. nih.govnih.govnih.gov The cytidine 5'-monophosphate (CMP) released after the sialyltransferase reaction is recycled back to CTP. nih.gov This is typically achieved through the sequential action of two enzymes: cytidine monophosphate kinase (CMK), which phosphorylates CMP to cytidine 5'-diphosphate (CDP), and polyphosphate kinase (PPK), which then converts CDP to CTP using an inexpensive phosphate (B84403) donor like polyphosphate. nih.gov This regeneration module makes the process less reliant on the prohibitively expensive CTP. nih.govnih.gov Researchers have successfully established such multi-enzyme systems using engineered Escherichia coli, achieving high yields. nih.govnih.gov For instance, one system yielded 38.7 mM of 3'-SL with a molar yield of 97.1% from sialic acid. nih.govresearchgate.net Another study focusing on 3'-SLN achieved a yield of 94.8% at a concentration of 49.7 g/L. nih.gov
Table 1: Examples of Multienzymatic One-Pot Synthesis of Sialylated Oligosaccharides
| Product | Enzyme System | Key Substrates | Cofactor Regeneration | Yield | Reference |
|---|---|---|---|---|---|
| 3'-Sialyllactose (3'-SL) | CSS, ST, CMK, PPK in engineered E. coli | Sialic Acid, Lactose (B1674315) | Yes (CTP from CMP and polyphosphate) | 38.7 mM (97.1% molar yield) | nih.govnih.gov |
| 3'-Sialyllactose (3'-SL) | CSS, ST, CMK, PPK (single whole-cell catalyst) | Sialic Acid, Lactose | Yes (CTP from CMP and polyphosphate) | 52.8 mM (98.1% conversion) | mdpi.com |
| 3'-Sialyl-N-acetyllactosamine (3'-SLN) | CSS, α2,3-ST, and CTP regeneration enzymes | In situ produced LacNAc, Sialic Acid | Yes (CTP from CMP and polyP6) | 94.8% (49.7 g/L) | nih.gov |
| 6'-Sialyl-N-acetyllactosamine (6'-SLN) | CSS, α2,6-ST, and CTP regeneration enzymes | In situ produced LacNAc, Sialic Acid | Yes (CTP from CMP and polyP6) | 95.0% (51.8 g/L) | nih.gov |
Strategies for In Situ Production of Precursor Substrates (e.g., N-Acetyllactosamine)
A significant bottleneck in the cost-effective synthesis of 3'-Sialyl-N-acetyllactosamine is the high price of its precursor, N-acetyllactosamine (LacNAc). acs.org To overcome this limitation, strategies have been developed for the in situ production of LacNAc within the same one-pot reaction system where it is subsequently used for sialylation. nih.govacs.org This approach circumvents the need for a separate, expensive synthesis and purification of LacNAc, thereby greatly improving the economic feasibility of producing 3'-SLN on an industrial scale. nih.govacs.org
In these integrated systems, LacNAc is first synthesized from inexpensive and readily available starting materials like UDP-glucose, N-acetylglucosamine (GlcNAc), and catalytic amounts of UTP. acs.org The synthesis of LacNAc itself can be a multienzymatic process. For example, a cost-effective method involves using enzymes like UDP-galactose 4'-epimerase (GalE) to convert UDP-glucose to UDP-galactose, followed by β-1,4-galactosyltransferase (β4GalT) to transfer the galactose from UDP-Gal to GlcNAc, forming LacNAc. acs.org
Once LacNAc is generated in situ, the enzymes for sialylation are introduced into the same pot. nih.gov This "one-pot, two-step" multienzymatic process involves the addition of CMP-sialic acid synthetase and an α2,3-sialyltransferase, along with sialic acid and the CTP regeneration system. nih.govacs.org This seamless coupling of LacNAc synthesis and sialylation has proven highly efficient. Studies have demonstrated that this strategy can lead to high final yields of 3'-SLN, reaching 94.8% (49.7 g/L) under optimized conditions. nih.govacs.org This integrated approach is a cornerstone for the industrial production of 3'-SLN and other complex sialylated oligosaccharides. nih.gov
Fermentative Production Using Genetically Engineered Microorganisms
Microbial fermentation using genetically engineered microorganisms, particularly Escherichia coli, presents a promising avenue for the large-scale and cost-effective production of 3'-Sialyl-N-acetyllactosamine and its analog, 3'-sialyllactose (3'-SL). nih.govnih.gov This method leverages the cell's metabolic machinery to synthesize the target compound from simple carbon sources, offering advantages like short production cycles and diverse substrate pathways. nih.gov
The core of this strategy involves extensive metabolic engineering of the host strain. nih.govnih.gov A critical first step is to eliminate competing metabolic pathways that degrade either the precursors or the final product. nih.gov This is commonly achieved by knocking out key genes, such as nanA (which encodes N-acetylneuraminate lyase, an enzyme that degrades sialic acid) and lacZ (which encodes β-galactosidase, an enzyme that can hydrolyze lactose-containing products). nih.govoup.com Deleting the full set of sialic acid catabolism genes (nanA, nanK, nanE, nanT) has been shown to be particularly effective at minimizing flux through competing pathways. nih.gov
Following the removal of degradation pathways, the biosynthetic pathway for 3'-SL is introduced and optimized. This involves the chromosomal integration or plasmid-based overexpression of exogenous genes essential for the synthesis, such as:
neuBCA cassette : Genes responsible for the de novo synthesis of N-acetylneuraminic acid (sialic acid). nih.govnih.gov
CMP-sialic acid synthetase (CSS or NeuA) : An enzyme that activates sialic acid to CMP-Neu5Ac. nih.gov
α2,3-sialyltransferase (ST) : The enzyme that transfers the activated sialic acid to an acceptor like lactose to form 3'-SL. nih.govnih.gov
Further enhancements include implementing cofactor regeneration strategies to increase the intracellular pool of CTP, a crucial cofactor for the CSS enzyme. nih.gov Additionally, screening for and employing specific transport proteins can facilitate the export of the synthesized 3'-SL out of the cell, increasing the extracellular concentration and simplifying downstream processing. nih.gov Through such comprehensive metabolic engineering, researchers have achieved remarkable production titers. For example, one study reported a yield of 56.8 g/L of 3'-SL in a 5 L bioreactor, setting a new benchmark for fermentative production. nih.govnih.gov
Table 2: Fermentative Production of 3'-Sialyllactose (3'-SL) in Engineered E. coli
| Engineered Strain | Key Genetic Modifications | Cultivation Method | Highest Titer Achieved | Reference |
|---|---|---|---|---|
| E. coli BL21star(DE3)ΔlacZ | Knockout of nanA, nanK, nanE, nanT; Integration of neuBCA and nST; CTP regeneration and transporter screening. | 5 L Bioreactor Fermentation | 56.8 g/L | nih.govnih.gov |
| E. coli JM109 | Knockout of nanA and lacZ M15; Overexpression of CMP-NeuAc synthase and α2,3-SiaT. | Fed-batch fermentation | 2.6 g/L | nih.gov |
| E. coli BL21(DE3)ΔlacZ | Integration of genes for CMP-Neu5Ac synthesis and α2,3-SiaT; Optimization of enzyme expression. | 5 L Bioreactor Fermentation | 23.1 g/L (extracellular) | researchgate.net |
Derivatization for Research Applications (e.g., Biotinylation, Fluorination)
To facilitate its use in research, this compound can be chemically modified or derivatized. Biotinylation and fluorination are two common modifications that turn the oligosaccharide into a powerful probe for studying complex biological systems. sussex-research.comnih.gov
Biotinylation involves attaching a biotin (B1667282) molecule to 3'-SLN, often via a spacer arm like polyethylene (B3416737) glycol (PEG). sussex-research.commdpi.com Biotin has an extremely high affinity for the protein streptavidin, and this strong, specific interaction is widely exploited in biochemical assays. Biotinylated 3'-SLN is used as a tool to investigate the intricate mechanisms of carbohydrate-protein interactions, cell adhesion, and pathogen recognition. For instance, these derivatives can be used to detect and characterize carbohydrate-binding proteins (lectins), study how viruses bind to host cells, and assess the efficacy of drugs designed to interfere with these glycosylation-dependent processes. mdpi.com
Fluorination is the replacement of one or more hydroxyl (-OH) groups on the carbohydrate scaffold with a fluorine atom. researchgate.netrsc.org This modification can confer valuable properties, making fluorinated sugars useful as chemical probes. researchgate.netsoton.ac.uk Introducing fluorine can increase the metabolic stability of the oligosaccharide, as the carbon-fluorine bond is stronger than the carbon-hydroxyl bond, making it more resistant to enzymatic cleavage by glycosidases. researchgate.net This stability allows researchers to study enzyme mechanisms and protein-carbohydrate interactions with greater precision. researchgate.netsoton.ac.uk Furthermore, fluorinated sialic acid precursors can be used in metabolic oligosaccharide engineering to introduce fluorine tags onto cell surfaces. nih.govnih.gov This "bioorthogonal" tagging allows for the modulation of cell adhesion and could potentially be used for imaging tumors, which often overexpress sialylated structures, via fluorine-19 magnetic resonance imaging (¹⁹F MRI). nih.govnih.gov
Industrial-Scale Production Optimization and Economic Considerations
The transition from laboratory-scale synthesis to industrial-scale production of this compound and related compounds like 3'-sialyllactose (3'-SL) requires significant process optimization to ensure economic viability. nih.govnih.gov While chemical synthesis is often complex and impractical for large volumes, enzymatic and fermentative methods offer a more sustainable and cost-effective path. nih.govsci-hub.se
A primary economic consideration is the cost of substrates. acs.org The high price of precursors like N-acetyllactosamine (LacNAc) and the energy-rich nucleotide CTP has driven the development of integrated bioprocesses. acs.orgnih.gov Key optimization strategies to reduce costs include:
Cofactor Regeneration : Implementing enzymatic cycles that regenerate expensive cofactors, particularly CTP from the cheaper CMP and a simple phosphate donor like polyphosphate, is crucial for making the process economically feasible. nih.govnih.gov
The choice of biocatalyst is also critical. While purified enzymes offer high specificity, using whole, genetically engineered microbial cells (e.g., E. coli) as catalysts can be more economical. mdpi.com This approach avoids the costly and time-consuming steps of enzyme purification. nih.gov Furthermore, microbial fermentation allows for the production of the target oligosaccharide directly from inexpensive carbon sources like glycerol (B35011) or glucose in a controlled bioreactor environment. nih.govoup.com
Scaling up these processes from beakers to large fermenters (e.g., 5 L or more) has been successfully demonstrated. nih.govmdpi.comnih.gov For example, the production of 3'-SLN at a 5 L scale yielded 248.7 grams with a 92.3% yield, highlighting the potential for industrial manufacturing. nih.govacs.org Similarly, fermentative production of 3'-SL has reached titers as high as 56.8 g/L in a 5 L bioreactor. nih.gov The combination of metabolic engineering, in situ substrate generation, and cofactor recycling provides a robust and economically competitive foundation for the industrial-scale manufacture of this compound. nih.govmdpi.com
Pathological Associations and Clinical Relevance of 3 Sialyl N Acetyllactosamine
Role in Cancer Biology
The landscape of cancer biology is intricately linked with changes in glycosylation, and 3-Sialyl-N-acetyllactosamine, as a terminal structure on many cell surface glycoproteins and glycolipids, is at the forefront of these alterations.
Aberrant Sialylation Patterns in Tumor Progression
A universal feature of cancer is the alteration of the 'glycan coat' on cell surfaces, with a notable increase in sialylation. mdpi.com This "hypersialylation" is a hallmark of malignancy and contributes significantly to tumor growth, immune evasion, and metastasis. mdpi.comnih.gov The enzymes responsible for adding sialic acid to glycan chains, known as sialyltransferases, are often upregulated in cancer cells. rsc.org Specifically, an increase in α2,3-sialylation, which forms this compound, is a common finding in various cancers. nih.gov This aberrant sialylation can mask underlying galactose or N-acetyllactosamine sequences, preventing the binding of galectins, which can in turn promote tumor immune evasion and metastasis. nih.gov Furthermore, the overexpression of sialylated structures like sialyl Lewis X, which contains the this compound motif, is correlated with poor prognosis in patients with breast and colonic carcinoma. pnas.org
Involvement in Cancer Cell Metastasis (e.g., Sialyl Lewis X-related mechanisms)
The process of metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. The this compound structure, particularly as part of the larger Sialyl Lewis X (sLeX) antigen, plays a critical role in this process. nih.govembopress.orgwikipedia.org Tumor cells expressing sLeX on their surface can interact with selectin proteins present on the surface of endothelial cells lining blood vessels. embopress.org This interaction facilitates the adhesion of circulating tumor cells to the vessel walls, a crucial step in their extravasation into new tissues to form secondary tumors. embopress.org
Studies have shown that the level of sLeX expression can have dual roles. Moderate expression of sLeX on tumor cells, particularly on long poly-N-acetyllactosamine chains, enhances their metastatic potential. nih.govembopress.orgpnas.org Conversely, very high levels of sLeX expression on shorter N-glycans can lead to rejection by natural killer (NK) cells, thereby reducing tumor formation. nih.govembopress.org This complex relationship highlights the nuanced role of this compound in metastasis.
This compound as a Metabolomic Biomarker for Malignancies (e.g., Ovarian Cancer)
The altered metabolism of cancer cells leads to changes in the levels of various metabolites, some of which can be detected in bodily fluids and serve as biomarkers for disease. Urinary metabolomic profiling has identified this compound as a potential biomarker for epithelial ovarian cancer (EOC). acs.orgnih.gov Studies have shown that the levels of this compound, along with other metabolites, are significantly different in the urine of EOC patients compared to those with benign ovarian tumors and healthy controls. acs.orgnih.govnih.gov Furthermore, the concentration of some of these metabolites, including this compound, shows a tendency to return to normal levels after surgical removal of the tumor, suggesting a direct link to the presence of the cancer. acs.orgnih.gov
| Biomarker | Sample Type | Associated Cancer | Key Findings |
| This compound | Urine | Epithelial Ovarian Cancer (EOC) | Significantly different levels in EOC patients compared to benign tumors and healthy controls. acs.orgnih.govnih.gov |
| Sialyl Lewis X | Tissue | Breast and Colonic Carcinoma | Expression correlates with poor prognosis and metastatic potential. pnas.org |
Research into Glycan-Based Anti-Cancer Activity
The critical role of aberrant glycosylation in cancer has spurred research into glycan-based therapeutic strategies. nih.gov One approach involves targeting the enzymes responsible for sialylation, the sialyltransferases. rsc.org Inhibiting these enzymes could reduce the hypersialylation on cancer cells, thereby potentially decreasing their metastatic capacity and increasing their susceptibility to the immune system. rsc.orgresearchgate.net Another strategy focuses on developing therapies that target specific tumor-associated carbohydrate antigens (TACAs), such as the sialyl Tn antigen and sialyl Lewis antigens, which are overexpressed in many cancers. nih.govnih.gov These approaches include the development of vaccines, antibody-drug conjugates, and CAR-T cell therapies designed to recognize and eliminate cancer cells expressing these aberrant glycans. nih.govtandfonline.com
Implications in Inflammatory Disorders
The involvement of this compound extends beyond cancer to inflammatory conditions. The sialyl Lewis X structure, which contains this glycan, is a key ligand for selectins, not only on cancer cells but also on leukocytes. This interaction is fundamental to the process of leukocyte rolling and adhesion to the endothelium at sites of inflammation, a critical step in the inflammatory response. wikipedia.org
During an acute inflammatory response, there are marked changes in the glycosylation of acute-phase proteins like alpha 1-acid glycoprotein (B1211001) (AGP). nih.gov Studies have shown a significant increase in the expression of sialyl Lewis X on AGP during inflammation. nih.gov This suggests a physiological feedback mechanism where the liver, in response to inflammatory signals, produces glycoproteins with altered glycosylation that can modulate the interaction between leukocytes and the inflamed endothelium. nih.gov The compound this compound is also being investigated for its role in modulating inflammation, with some studies suggesting it can inhibit neutrophil activation. biosynth.com
Association with Infectious Diseases and Host Susceptibility
The sialic acid-containing glycans on the surface of host cells, including those with the this compound structure, can be exploited by a variety of pathogens as receptors for attachment and entry. nih.gov Both viruses and bacteria have evolved mechanisms to recognize and bind to specific sialylated structures, which can influence host susceptibility to infection. nih.gov
Neurological Conditions and Developmental Deficits
Sialic acids, the terminal monosaccharides of which this compound is a derivative, are found in high concentrations in the brain and are fundamental for its proper development and function. tandfonline.comtandfonline.com They are key components of gangliosides and the neural cell adhesion molecule (NCAM), which is often modified with polysialic acid (polySia). nih.govannualreviews.org These sialoglycans play crucial roles in a variety of neurological processes, including neuronal outgrowth, cell-cell interactions, synaptic connectivity, and memory formation. nih.govannualreviews.org
Disruptions in sialic acid metabolism can lead to a range of neurological conditions and developmental deficits. nih.gov Genetic mutations affecting the biosynthesis of sialic acids can be embryonic lethal in mice, and less severe mutations in humans are associated with various diseases. nih.gov For example, polymorphisms in the genes responsible for polysialic acid synthesis have been linked to psychiatric disorders such as schizophrenia, autism, and bipolar disorder. nih.gov
The concentration of sialic acid in the brain, particularly in the form of gangliosides, changes dramatically with age and is critical during periods of rapid brain growth, such as in early infancy. tandfonline.comannualreviews.org Human milk is a rich source of sialylated oligosaccharides, which are thought to provide an essential exogenous supply of sialic acid for the developing infant brain. tandfonline.comtandfonline.com Pre-clinical studies suggest that dietary supplementation with sialic acid or sialylated oligosaccharides may enhance cognitive performance. tandfonline.com
Emerging evidence also points to the involvement of sialic acid in brain homeostasis later in life, with imbalances being correlated with neurodegenerative diseases such as Alzheimer's disease. tandfonline.comtandfonline.com
The table below outlines the key roles of sialic acids in the nervous system and the consequences of their dysregulation.
| Neurological Process/Condition | Role of Sialic Acids (including derivatives like this compound) | Consequence of Dysregulation | Reference |
| Brain Development | Essential component of gangliosides and polysialic acid, crucial for neuronal growth and connectivity. nih.govannualreviews.org | Developmental deficits, impaired cognitive function. nih.govannualreviews.org | tandfonline.comnih.govannualreviews.org |
| Synaptic Plasticity and Memory | Modulates synaptic connectivity and is involved in memory formation. annualreviews.org | Learning and memory impairments. annualreviews.org | annualreviews.org |
| Psychiatric Disorders (Schizophrenia, Autism, Bipolar Disorder) | Polymorphisms in polysialic acid biosynthesis genes are associated with these conditions. nih.gov | Increased susceptibility to psychiatric disorders. nih.gov | nih.gov |
| Neurodegenerative Diseases (e.g., Alzheimer's Disease) | Imbalances in sialic acid homeostasis are correlated with disease pathology. tandfonline.comtandfonline.com | Potential contribution to neurodegeneration. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
Advanced Analytical Methodologies for 3 Sialyl N Acetyllactosamine Research
Mass Spectrometry-Based Characterization and Quantification
Mass spectrometry (MS) is a cornerstone in glycan analysis due to its high sensitivity, specificity, and ability to provide detailed structural information. nih.govacs.org Various MS-based approaches have been tailored for the specific challenges presented by sialylated compounds like 3'-SLN.
Liquid Chromatography–Mass Spectrometry (LC–MS/MS) for Oligosaccharide Profiling
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the comprehensive profiling and quantification of oligosaccharides, including 3'-SLN, in diverse biological samples such as milk and biofluids. researchgate.netnih.govacs.orgfrontiersin.org This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. acs.orgrsc.org
Methodologies often utilize hydrophilic interaction liquid chromatography (HILIC) for separation, which is well-suited for polar compounds like glycans. researchgate.netmdpi.comnih.gov The separation is followed by detection using electrospray ionization (ESI) in negative ion mode, which is optimal for acidic oligosaccharides like 3'-SLN. acs.orgmdpi.com The use of tandem mass spectrometry (MS/MS) allows for fragmentation of the parent ions, generating characteristic product ions that confirm the identity of the compound and provide structural insights. acs.orgresearchgate.net For instance, the characteristic fragment ion for N-acetylneuraminic acid (Neu5Ac) at m/z 290 is often monitored in negative-ion mode to specifically detect sialylated oligosaccharides. acs.org
Recent advancements have focused on developing high-throughput and robust LC-MS/MS methods capable of analyzing a large number of samples, which is crucial for clinical research and cohort studies. acs.orgresearchgate.net These methods enable the simultaneous measurement of a wide array of oligosaccharides, facilitating the identification of key biological features with statistical significance. acs.org
| Analytical Platform | Column Type | Key Features | Application Example |
| UHPLC-MS/MS | AccuCore-150-Amide-HILIC | Negative ion mode detection for optimal analysis of sialylated oligosaccharides. Separates based on polarity. | Analysis of bovine milk oligosaccharide distribution during early lactation. mdpi.com |
| UPLC-MS-MRM | Not specified | Negative-ion mode for accurate quantitation of 23 complex human milk oligosaccharides in 15 minutes. | High-throughput quantitation of isomeric human milk oligosaccharides. researchgate.net |
| HPLC-chip/MS | Not specified | Capable of characterizing some 30 sialylated human milk oligosaccharides. | Routine identification of milk oligosaccharides. acs.org |
| Online SPE-HILIC-MS | XAmide | Online solid-phase extraction removes interfering lactose (B1674315) and neutral oligosaccharides before HILIC separation and MS detection. | Profiling of sialylated oligosaccharides in various mammalian milks. acs.org |
Flow-Injection Analysis-Mass Spectrometry for High-Throughput Screening
Flow-injection analysis-mass spectrometry (FIA-MS) has emerged as a valuable technique for the high-throughput screening of specific compounds without the need for time-consuming chromatographic separation. nih.gov This method is particularly advantageous for rapid screening of large numbers of samples, such as in identifying cows that naturally produce higher concentrations of sialylated oligosaccharides in their milk. researchgate.net
In a typical FIA-MS setup, the sample is directly injected into the mass spectrometer's ion source. This approach allows for data acquisition from a single sample within minutes. nih.gov For the analysis of 3'-Sialyl-N-acetyllactosamine and its isomer, 6'-Sialyl-N-acetyllactosamine, FIA-MS operated in negative ion mode has proven effective for their distinction and quantification. researchgate.net This rapid, derivatization-free method is ideal for initial screening purposes before more detailed structural analysis is undertaken with other techniques. nih.gov The continuous improvements in MS instrumentation sensitivity and the development of novel sample preparation methods have further propelled the application of FIA-MS in high-throughput quantitative analysis. acs.org
Electrospray Ionization Tandem Mass Spectrometry (ESI-CID-MS/MS) for Isomer Differentiation
Distinguishing between linkage isomers, such as 3'-Sialyl-N-acetyllactosamine (3'-SLN) and 6'-Sialyl-N-acetyllactosamine (6'-SLN), is a significant analytical challenge because they have identical masses. nih.gov Electrospray ionization tandem mass spectrometry (ESI-MS/MS), particularly with collision-induced dissociation (CID), is a powerful tool for this purpose. acs.orgresearchgate.net
The differentiation relies on the fact that the α2,3- and α2,6-linkages between sialic acid and the galactose residue lead to distinct fragmentation patterns upon CID. researchgate.net By analyzing the resulting product ion spectra, specific fragment ions can be identified that are characteristic of each isomer. For example, in the analysis of sialyllactose isomers (3'-SL and 6'-SL), which share structural similarities with SLN isomers, certain fragments are uniquely generated from one isomer but not the other. researchgate.net
One study identified a linkage-specific fragment ion at m/z 306 (0,4A2 -CO2) that was present in the spectrum of 6'-SLN but absent in that of 3'-SLN, allowing for their clear differentiation. researchgate.net This ability to generate isomer-specific fingerprints is crucial for accurately characterizing the sialylation patterns in biological systems, as the type of linkage can have profound biological implications. acs.org
| Isomer | Linkage | Key Distinguishing Fragment Ions (m/z) | Reference |
| 3'-Sialyllactose (B164678) (3'-SL) | Neu5Acα2-3Gal | 468 (2,4A3 -CO2), 408 (B2 -CO2) | researchgate.net |
| 6'-Sialyllactose (B25220) (6'-SL) | Neu5Acα2-6Gal | 470 (C2), 410 (0,2A2), 306 (0,2A2 -CO2) | researchgate.net |
| 3'-Sialyl-N-acetyllactosamine (3'-SLN) | Neu5Acα2-3Gal | Absence of m/z 306 | researchgate.net |
| 6'-Sialyl-N-acetyllactosamine (6'-SLN) | Neu5Acα2-6Gal | Presence of m/z 306 (0,4A2 -CO2) | researchgate.net |
Challenges in Sialylated Glycan Analysis (e.g., Lability, Isomerism)
The analysis of sialylated glycans like 3'-SLN by mass spectrometry is fraught with challenges. frontiersin.orgnih.gov One of the most significant issues is the labile nature of the sialic acid residue. nih.govresearchgate.net The glycosidic bond linking sialic acid to the rest of the glycan is unstable and can easily break during sample preparation and mass spectrometric analysis, leading to the loss of this critical residue. nih.govnih.gov This lability complicates spectral interpretation and can reduce the sensitivity of the analysis. nih.gov
Another major hurdle is isomerism. nih.govnih.gov Glycans can exist in numerous isomeric forms, including different linkage positions (e.g., α2,3- vs. α2,6-sialylation) and branching patterns. nih.govscispace.com These isomers have identical molecular weights, making them difficult to distinguish using MS alone. nih.govnih.gov While techniques like tandem MS can help differentiate some isomers, the resulting fragment patterns can be very similar, and co-eluting isomers in a complex mixture can make definitive identification challenging. nih.govscispace.com
Furthermore, the presence of the negatively charged carboxylic acid group on sialic acid can decrease ionization efficiency in the commonly used positive-ion mode, biasing quantification. nih.govnih.gov While negative-ion mode can be an alternative, it does not completely eliminate analytical problems like ionization bias between sialylated and neutral glycans. nih.gov To overcome these challenges, various chemical derivatization strategies have been developed to stabilize the sialic acid residue and improve analytical reliability. nih.govnih.gov
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are indispensable for the separation of complex oligosaccharide mixtures prior to detection, enabling the resolution of isomers and the reduction of matrix effects.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a well-established and powerful technique for the separation and direct quantification of underivatized carbohydrates, including 3'-Sialyl-N-acetyllactosamine. chromatographyonline.comresearchgate.netnih.gov This method leverages the weakly acidic nature of carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange stationary phase. chromatographyonline.comchromatographytoday.com
HPAEC is particularly effective in resolving structural isomers, a critical capability for glycan analysis. mdpi.comresearchgate.net The separation is based on subtle differences in the pKa values of the hydroxyl groups, which interact with the anion-exchange column. chromatographyonline.com This allows for the separation of glycans based on size, charge, composition, and linkage. chromatographyonline.com
The separated analytes are then detected by pulsed amperometric detection (PAD), which provides highly sensitive and direct quantification without the need for derivatization. chromatographyonline.comchromatographytoday.com HPAEC-PAD has been successfully used to determine the concentrations of various sialylated oligosaccharides, including 3'-SL, 6'-SL, and 6'-SLN, in milk samples. researchgate.net The technique is also used to analyze the products of enzymatic reactions, such as the synthesis of sialylated compounds by trans-sialidases. nih.govnih.gov
Future Research Directions and Therapeutic/diagnostic Prospects of 3 Sialyl N Acetyllactosamine
Development of Glycan-Based Therapeutics
The development of therapeutics based on glycan structures like 3'-SLN is a promising field, leveraging the compound's natural biological interactions to combat disease.
A primary strategy in combating bacterial infections is to prevent the initial attachment of pathogens to host cells, a critical first step in colonization. sci-hub.se Sialylated glycans, including 3'-SLN, are being explored as anti-adhesion agents that function as soluble decoy receptors. nih.govresearchgate.net These compounds mimic the glycan structures on host cell surfaces that bacteria bind to. By introducing these decoys, pathogens bind to them instead of the host cells and are subsequently cleared by natural mechanisms. oup.com
This approach has shown potential against various pathogens. For instance, 3'-Sialyl-N-acetyllactosamine is recognized by certain strains of uropathogenic Escherichia coli and sialic acid-binding Streptococcus suis. oup.comhmdb.ca The minor pilin (B1175004) PilC in some bacteria specifically binds to sialylated glycans with an α2–3 linkage, such as 3'-SLN. nih.gov Research in rhesus monkeys infected with Helicobacter pylori suggested that the related compound sialyl-3'-lactose could be a safe and effective anti-adhesive agent for treating these infections, although human clinical trials did not show the same inhibitory effect. researchgate.netoup.com
Table 1: Pathogens Targeted by Sialylated Glycan Anti-Adhesion Strategies
| Pathogen | Binding Target/Mechanism | Reference |
| Escherichia coli | Binds to sialyl(α2-3)galactosides. | hmdb.ca |
| Streptococcus suis | Binds to N-acetylneuraminyl α2→3 poly-N-acetyllactosamine glycans. | oup.comasm.org |
| Helicobacter pylori | Adhesion to gastric tissue can be inhibited by sialyl-3'-lactose. | oup.com |
| Various Pathogens | Sialic acid can act as a decoy receptor, mediating bacterial colonization. | sci-hub.se |
Immunomodulatory Agents Based on 3-Sialyl-N-acetyllactosamine
There is growing evidence for the immunomodulatory capabilities of sialylated oligosaccharides. 3'-SLN, identified as a key component in mare's milk, is suggested to have potential prebiotic and immunomodulatory effects. frontiersin.orgresearchgate.net Sialylated oligosaccharides are known to selectively encourage the growth of beneficial gut bacteria like Bifidobacterium and Lactobacillus, which contributes to a healthy microbiome and improved immune function. frontiersin.org
Furthermore, 3'-SLN interacts with Sialic acid-binding immunoglobulin-type lectins (Siglecs), which are crucial regulators of immune cell function. nih.gov For example, studies on the interaction between 3'-SLN and human Siglec-10, an inhibitory receptor, provide insights into the molecular mechanisms that regulate immune responses. nih.gov The ability of tumor cells to use hypersialylation to engage Siglecs and suppress the immune system highlights the importance of understanding these interactions for developing immunotherapies. mdpi.com
Aberrant glycosylation is a hallmark of cancer, with changes in sialylation linked to malignant progression and metastasis. pnas.orgfrontiersin.org The sialyl Lewis X (sLeX) antigen, a tetrasaccharide that includes a 3'-sialylated N-acetyllactosamine structure, is a well-known tumor-associated carbohydrate antigen (TACA). pnas.orgnih.gov Its expression is often elevated on aggressive cancer cells and facilitates their adhesion to vascular endothelial cells, a key step in metastasis. pnas.orgnih.gov
This has led to the exploration of glycoengineering, a strategy to modify the glycans on cell surfaces for therapeutic benefit. nih.gov One approach involves introducing specific glycan ligands onto immune cells to enhance their ability to target and kill cancer cells. For example, researchers have chemoenzymatically engineered the surface of Natural Killer (NK) cells to display ligands for CD22, a receptor found on B-cell lymphoma cells. nih.gov While the natural ligand for CD22 is a Neu5Acα2-6Galβ1-4GlcNAc structure, this work demonstrates the principle of modifying immune cells with specific glycan structures, like sialyl Lewis X (which contains the 3'-SLN motif), to improve their trafficking to bone marrow and suppress lymphoma. nih.gov The inhibition of enzymes involved in creating these cancer-associated glycans is another promising therapeutic strategy. nih.gov
This compound as a Diagnostic Biomarker
The presence and concentration of specific glycans in biofluids can change in different disease states, making them valuable candidates for diagnostic biomarkers.
Metabolomic profiling of biofluids has emerged as a powerful tool for discovering potential disease biomarkers. researchgate.net Studies have identified 3'-Sialyl-N-acetyllactosamine as a potential urinary biomarker for epithelial ovarian cancer (EOC). hmdb.caresearchgate.net In one study, analysis of urine samples from EOC patients, patients with benign ovarian tumors, and healthy controls revealed that 3'-Sialyl-N-acetyllactosamine was one of 22 metabolites found to be disturbed in EOC patients. researchgate.net Another study noted that the concentration of 3'-Sialyl-N-acetyllactosamine was significantly different in early-stage EOC compared to advanced stages. nih.gov The development of noninvasive diagnostic tools based on such urinary biomarkers holds great potential for early cancer detection. researchgate.net
Table 2: 3'-Sialyl-N-acetyllactosamine in Ovarian Cancer Diagnostics
| Finding | Sample Type | Significance | Reference |
| Disturbed levels in EOC patients | Urine | Potential biomarker for distinguishing EOC from benign tumors and healthy controls. | researchgate.net |
| Altered concentrations between early and advanced stages | Not Specified | Potential for staging EOC. | nih.gov |
| Identified as a metabolite associated with EOC | Urine | Supports its role as a biomarker for epithelial ovarian cancer. | hmdb.ca |
Assessment of Viral Transmissibility and Pandemic Risk
The tropism of influenza A viruses is largely determined by the binding preference of their hemagglutinin (HA) surface protein to sialic acid receptors on host cells. pnas.org Avian influenza viruses preferentially bind to α2,3-linked sialic acids, such as 3'-Sialyl-N-acetyllactosamine (avian-like receptor), while human influenza viruses favor α2,6-linked sialic acids (human-like receptor). pnas.orgasm.orgnih.gov
Therefore, 3'-SLN is used as a critical avian receptor analog in laboratory assays to assess the pandemic potential of emerging influenza strains. nih.govsigmaaldrich.complos.org By analyzing a virus's binding affinity to 3'-SLN compared to human-like receptors, scientists can gauge its adaptation to human hosts. asm.orgmdpi.com For example, an H7N2 virus that caused human respiratory infection showed a significant increase in binding to α2-6 SA receptors alongside a decrease in binding to α2-3 SA receptors, a shift that is considered a prerequisite for efficient transmission in humans. pnas.org Monitoring these binding preferences in circulating avian viruses is essential for surveillance and pandemic risk assessment. asm.orgplos.org
Advances in Scalable Production for Commercial Applications
The commercial viability of this compound (3'-SLN) and other complex oligosaccharides is intrinsically linked to the development of efficient and scalable production methods. Historically, the isolation of these compounds from natural sources was impractical for large-scale applications. However, recent advancements in biotechnology, particularly in chemoenzymatic synthesis and metabolic engineering, are overcoming these limitations.
Chemoenzymatic synthesis has emerged as a powerful strategy, combining the specificity of enzymes with the efficiency of chemical synthesis. This approach allows for the precise construction of complex glycan structures like 3'-SLN. rsc.orgacs.orgnih.gov Key to this method is the use of glycosyltransferases, such as sialyltransferases, which catalyze the specific transfer of sialic acid to an acceptor molecule like N-acetyllactosamine. mdpi.comacs.org One-pot multi-enzyme (OPME) systems are a particularly promising innovation, where multiple enzymatic reactions are carried out in a single reactor, streamlining the process and increasing efficiency. rsc.org Researchers have successfully used these methods to synthesize not only 3'-SLN but also related and more complex structures, demonstrating the flexibility of the platform. rsc.orgacs.orgacs.org
Metabolic engineering of microorganisms, primarily Escherichia coli, represents another major frontier for scalable production. nih.govacs.org Scientists have engineered E. coli strains to produce human milk oligosaccharides (HMOs), including the closely related and foundational compound 3'-sialyllactose (B164678) (3'-SL), at high titers. nih.govacs.org These strategies involve:
Introducing the necessary biosynthetic pathway genes, such as those for CMP-N-acetylneuraminic acid (CMP-Neu5Ac) synthesis and the required sialyltransferase. nih.govacs.org
Optimizing precursor supply by engineering pathways for UDP-N-acetylglucosamine and by constructing systems like a glutamine cycle to balance precursor pools. nih.gov
Eliminating competing metabolic pathways by knocking out specific genes, thereby redirecting carbon flux towards the desired product. acs.org
Enhancing the performance of rate-limiting enzymes through protein and ribosome binding site (RBS) engineering. nih.govnih.gov
These efforts have resulted in impressive production yields, with some engineered strains producing tens of grams per liter of sialylated oligosaccharides in bioreactors, demonstrating a clear path toward industrial-scale production. nih.govacs.org
Scalable Production Strategies for 3'-SLN and Related Sialylated Oligosaccharides
| Production Strategy | Key Features | Organism/System | Reported Yields (for related compounds) | References |
|---|---|---|---|---|
| Chemoenzymatic Synthesis | Uses specific glycosyltransferases (e.g., sialyltransferases) for precise glycan assembly. Often employs one-pot multi-enzyme (OPME) systems. | In vitro enzymatic reactions | High conversion rates (e.g., >81% for 3'-SLN) | rsc.orgacs.org |
| Metabolic Engineering | Introduction of de novo synthesis pathways into a microbial host. Optimization of precursor flux and elimination of competing pathways. | Engineered Escherichia coli | Up to 44.2 g/L (for 3'-SL) | nih.govacs.org |
| Whole-Cell Biotransformation | Uses metabolically active, non-growing cells to convert substrates into products. Combines multiple recombinant strains. | E. coli, Corynebacterium ammoniagenes | 107 g/L (for precursor N-acetyllactosamine) | nih.gov |
Elucidation of Undiscovered Biological Functions and Signaling Pathways
While this compound is known to be a fundamental component of glycoproteins and glycolipids, its full spectrum of biological functions and the signaling pathways it modulates are still being uncovered. biosynth.com As a terminal structure on many cell surface glycans, it is critically positioned to mediate interactions involved in cell recognition, adhesion, and communication. mdpi.comnih.gov However, the specific intracellular events that follow these binding events are often not fully understood.
Current research indicates that 3'-SLN plays a significant role in host-pathogen interactions. For instance, it is a known binding target for certain pathogens, including uropathogenic Escherichia coli and various influenza virus strains, facilitating their attachment to host cells. mdpi.comexpasy.org The elucidation of the subsequent signaling cascades that are either promoted or inhibited by this binding is a major area of future research. Sialylated bacterial lipooligosaccharides (LOS), for example, can inhibit the alternative pathway of the complement system, a key part of the innate immune response, but the precise host receptors and downstream signals involved are complex. nih.govresearchgate.net
Beyond pathogen interactions, 3'-SLN is a key ligand for sialic acid-binding immunoglobulin-type lectins (Siglecs), a family of inhibitory receptors found primarily on immune cells. pnas.org The binding of 3'-SLN and other sialylated structures to Siglecs can dampen immune responses, a mechanism that can be exploited by both the host to maintain tolerance and by pathogens or cancer cells to evade immune surveillance. nih.govpnas.org Unraveling the specific signaling pathways downstream of each Siglec receptor upon engagement with 3'-SLN is crucial for understanding its role in immune regulation.
The functions of 3'-SLN in developmental processes are also an active area of investigation. For example, studies have shown that neurite outgrowth can be influenced by interactions involving α2,3-linked sialic acids on the neural cell adhesion molecule CD24. nih.gov This suggests that 3'-SLN plays a role in the intricate cell-cell recognition events that guide the wiring of the nervous system, though the exact signaling molecules and pathways that translate this binding into cytoskeletal changes and neurite extension remain to be fully mapped. nih.gov Probes and synthetic versions of 3'-SLN are invaluable tools in these studies, allowing researchers to meticulously dissect these complex biological processes.
Known Interactions of 3'-SLN and Areas of Ongoing Pathway Elucidation
| Interacting Partner/System | Known Biological Role | Undiscovered/Investigated Signaling Pathways | References |
|---|---|---|---|
| Influenza Viruses (avian analogues) | Serves as a receptor analogue for viral attachment to host cells. | Host cell signaling pathways hijacked by the virus post-attachment. | expasy.orgsigmaaldrich.com |
| Siglec Receptors | Ligand for inhibitory immune receptors, modulating immune cell activation. | Specific downstream signaling cascades (e.g., phosphatase recruitment, kinase inhibition) for individual Siglecs. | acs.orgpnas.org |
| Bacterial Pathogens (e.g., E. coli) | Mediates bacterial adhesion to host epithelia. | Host cell response to adhesion; bacterial mechanisms for immune evasion post-binding. | nih.gov |
| Neural Cell Adhesion Molecules (e.g., L1, Contactin) | Mediates CD24-dependent neurite outgrowth. | Intracellular signaling linking receptor binding to cytoskeletal dynamics and gene expression during neural development. | nih.gov |
Integration of Glycomics with Other Omics Disciplines for Comprehensive Understanding
A comprehensive understanding of the biological significance of this compound cannot be achieved through glycomics alone. Because glycan biosynthesis is not a direct template-driven process like DNA or protein synthesis, the final glycan structures on a cell are the result of a complex interplay between genes, transcripts, proteins (enzymes), and metabolism. unizg.hrscispace.com Therefore, integrating glycomics with other 'omics' disciplines—genomics, transcriptomics, proteomics, and metabolomics—is essential for a systems-level view. nih.gov
This multi-omics approach is proving indispensable in understanding diseases like cancer. creative-proteomics.com For instance, by correlating glycan profiles (glycomics) with gene expression data (transcriptomics), researchers can identify the upregulation or downregulation of specific glycosyltransferases—the enzymes that build glycans—responsible for the altered glycosylation patterns seen in tumor cells. creative-proteomics.comnih.govthno.org Studies in leukemia, for example, have linked increased sialylation with changes in the expression of specific sialyltransferase genes like ST3GAL3. thno.org
Furthermore, the integration of glycomics with genomics, particularly through genome-wide association studies (GWAS), can reveal genetic variations (SNPs) that influence an individual's glycome. unizg.hr This can help explain why glycosylation patterns differ between individuals and how these differences might contribute to disease susceptibility. unizg.hr
Proteomics adds another critical layer. Identifying the specific proteins that carry 3'-SLN (glycoproteomics) is crucial because the function of a glycan can be highly dependent on the protein to which it is attached. nih.govnih.gov This integrated approach allows scientists to move beyond simply cataloging glycan structures to understanding their functional context within complex biological networks. scispace.comcreative-proteomics.com By combining these disparate datasets, researchers can build more complete models of cellular processes, identifying key regulatory nodes and molecular signatures that would be invisible from a single 'omics' perspective. unizg.hrcreative-proteomics.com
Contribution of 'Omics' Disciplines to Understanding 3'-SLN Biology
| 'Omics' Discipline | Contribution to 3'-SLN Research | Example Application | References |
|---|---|---|---|
| Glycomics | Identifies and quantifies the abundance of 3'-SLN and related glycan structures in a biological sample. | Detecting increased sialylation on cancer cells compared to healthy cells. | creative-proteomics.comthno.org |
| Genomics | Identifies the genes that code for the enzymes in the glycosylation pathway and genetic variants (SNPs) that affect glycan structures. | Linking SNPs in glycosyltransferase genes to variations in plasma glycan levels. | unizg.hr |
| Transcriptomics | Measures the expression levels of glycosyltransferase genes to understand how glycosylation is regulated. | Correlating increased ST3GAL3 mRNA levels with higher levels of α2,3-sialylated glycans in leukemia. | nih.govthno.org |
| Proteomics/Glycoproteomics | Identifies the specific proteins that are modified with 3'-SLN and quantifies glycosyltransferase enzyme levels. | Mapping the specific cell surface receptors that carry altered glycan structures during disease progression. | unizg.hrnih.govnih.gov |
| Systems Biology | Integrates all 'omics' data to model the complex interactions that govern the synthesis and function of 3'-SLN. | Building comprehensive models of how genetic and environmental factors lead to disease-associated changes in the glycome. | unizg.hrnih.govcreative-proteomics.com |
Q & A
Q. How do conflicting NMR and computational models reconcile the conformational dynamics of α(2→3)-linked 3'-SLN?
- Analysis : NOE data support a multi-conformer distribution for the α(2→3) linkage, whereas HSEA calculations predict three low-energy states. Molecular dynamics simulations incorporating solvent effects and hydrogen-bonding potentials resolve this by showing transient sampling of conformers within a 5 kcal/mol energy window .
Q. Why does 3'-SLN show variable binding to galectin-1 in different studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
